2-(4-Phenylpiperazin-1-yl)butanoic acid is a chemical compound that has gained attention in medicinal chemistry and pharmacology due to its biological activity. This compound features a phenylpiperazine moiety linked to a butanoic acid chain, making it a subject of interest for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease. The presence of the phenylpiperazine structure is significant, as it is known for its interactions with various biological targets.
The compound can be synthesized through various chemical reactions involving 4-phenylpiperazine and butanoic acid derivatives. Its synthesis is commonly documented in chemical literature, showcasing different methodologies and reaction conditions that yield this compound.
2-(4-Phenylpiperazin-1-yl)butanoic acid can be classified as:
The synthesis of 2-(4-Phenylpiperazin-1-yl)butanoic acid typically involves the alkylation of 4-phenylpiperazine with butanoic acid derivatives. A common method includes the use of butanoic acid chloride and a base such as triethylamine in an organic solvent like dichloromethane.
The molecular structure of 2-(4-Phenylpiperazin-1-yl)butanoic acid consists of a butanoic acid chain attached to a phenylpiperazine group. The structural formula can be represented as follows:
2-(4-Phenylpiperazin-1-yl)butanoic acid can participate in various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Alkyl halides or amines | Presence of base |
The mechanism of action for 2-(4-Phenylpiperazin-1-yl)butanoic acid primarily involves its role as an acetylcholinesterase inhibitor. By inhibiting this enzyme, the compound increases levels of acetylcholine in the brain, which is crucial for cognitive function and memory retention, particularly relevant in Alzheimer’s disease treatment strategies.
2-(4-Phenylpiperazin-1-yl)butanoic acid has several applications in scientific research:
The piperazine ring—a six-membered heterocycle featuring two nitrogen atoms at positions 1 and 4—serves as a privileged scaffold in CNS drug design due to its conformational flexibility and hydrogen-bonding capability. In 2-(4-phenylpiperazin-1-yl)butanoic acid (molecular formula: C₁₄H₂₀N₂O₂; molecular weight: 248.32 g/mol), the piperazine moiety acts as a versatile pharmacophore that enables precise interactions with neurotransmitter receptors . Key structural features include:
Table 1: Molecular Characteristics of 2-(4-Phenylpiperazin-1-yl)butanoic Acid
Property | Value | Pharmacological Implication |
---|---|---|
Molecular Weight | 248.32 g/mol | Favorable for blood-brain barrier penetration |
Hydrogen Bond Acceptors | 4 | Enhanced target binding specificity |
Hydrogen Bond Donors | 1 | Enables salt bridge formation |
Calculated logP (XLogP3) | 0.1 | Balanced lipophilicity/hydrophilicity |
Rotatable Bonds | 5 | Conformational adaptability |
Structure-activity relationship (SAR) studies reveal that N4-phenyl substitution is essential for 5-HT receptor affinity, while alkylation at N1 modulates metabolic stability. Hybridization with butanoic acid introduces a zwitterionic character (pKₐ ~4.2 for carboxylic acid), enhancing solubility and enabling dual-target engagement strategies [10].
Butanoic acid derivatives serve as bioisosteres of endogenous neurotransmitters and metabolic intermediates. The four-carbon chain in 2-(4-phenylpiperazin-1-yl)butanoic acid exhibits distinct advantages:
Pharmacologically, the carboxylic acid group enables two key mechanisms:
Table 2: Comparative Analysis of Butanoic Acid-Containing Pharmacophores
Compound | Structure | Primary Target | Key Feature |
---|---|---|---|
2-(4-Phenylpiperazin-1-yl)butanoic acid | Piperazine + C4-COOH | AChE / 5-HT receptors | Dual-action hybrid scaffold |
4-Oxo-4-(4-phenylpiperazin-1-yl)butanoic acid | Ketone spacer + C4-COOH | Not reported | Enhanced hydrogen-bonding capacity |
Butyric acid 2-(2-butyryloxyethoxy) ethyl ester | Di-ester prodrug | PPARγ | Tissue augmentation |
4-(Pyrrolidin-1-yl)butanoic acid | Pyrrolidine + C4-COOH | GABA transporters | Conformationally restricted analog |
Phenylpiperazine pharmacology evolved through three generations:
First-Generation (1950s–1970s):Early compounds like 1-(m-trifluorophenyl)piperazine (TFMPP) were serendipitously discovered as antipsychotics but exhibited poor selectivity, acting as 5-HT receptor pan-agonists. Their limitations drove rational structural modifications [5] [7].
Second-Generation (1980s–2000s):Introduction of arylpiperazine linkers improved receptor subtype specificity:
Modern Hybrid Designs (2010s–Present):2-(4-Phenylpiperazin-1-yl)butanoic acid represents third-generation innovation by integrating piperazine with metabolically active butanoic acid:
Table 3: Structural Evolution of Key Phenylpiperazine Therapeutics
Decade | Prototype Compound | Structural Innovation | Therapeutic Application |
---|---|---|---|
1960s | TFMPP | Unsubstituted phenylpiperazine | Antipsychotic (discontinued) |
1980s | Quipazine | Quinoline-piperazine fusion | Antidepressant candidate |
2000s | Flibanserin | Benzimidazolone linker | Hypoactive sexual desire disorder |
2020s | 2-(4-Phenylpiperazin-1-yl)butanoic acid | Butanoic acid hybrid | Neurodegenerative/psychiatric disorders |
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: